Single (3S,4S) Enantiomer vs. Racemate
The target compound (CAS 1052715-77-1) is the single (3S,4S)-enantiomer, confirmed by its specific CAS registry assignment. In contrast, the commonly available alternative CAS 859854-67-4 is a racemic mixture ('rel-(3R,4R)-') . An enzymatic resolution method for the core scaffold achieves >99% enantiomeric excess (ee), as reported for the preparation of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines, which validates the feasibility of achieving this stereochemical purity [1].
Comparator: racemate (1:1 mixture)
Enzymatic resolution method validates >99% ee feasible for related scaffold
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Optically pure, (3S,4S) stereoisomer |
| Comparator Or Baseline | Racemate (CAS 859854-67-4, rel-(3R,4R)) |
| Quantified Difference | Single enantiomer vs. a 1:1 mixture of enantiomers; synthesis method validated to provide >99% ee for related scaffolds by lipase-catalyzed kinetic resolution. |
| Conditions | Comparative data inferred from CAS registry classification of commercial products; ee values derived from the enzymatic acylation of (±)-trans-1-benzyl-3-(diallylamino)-4-hydroxypiperidine using Candida antarctica lipase B. |
Why This Matters
Using a racemate introduces an unwanted stereoisomer that can only be separated by costly chiral chromatography, reducing overall yield by 50% and complicating downstream analysis and regulatory documentation.
- [1] Villar-Barro, Á.; Gotor, V.; Brieva, R. Highly selective chemoenzymatic synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines. Tetrahedron 2015, 71 (38), 6907-6912. View Source
